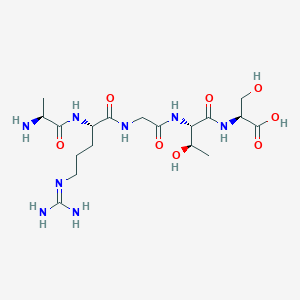
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: L-alanine, L-ornithine, glycine, L-threonine, and L-serine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using techniques such as chromatography.
化学反応の分析
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield 2-oxo-threonine, while reduction of the diaminomethylidene group may produce an amine derivative.
科学的研究の応用
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell membranes, affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: Similar structure but with leucine instead of glycine, threonine, and serine.
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Contains leucine and glycine, differing in the amino acid sequence.
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with proteins and cellular components, making it valuable for various research applications.
特性
CAS番号 |
926652-53-1 |
|---|---|
分子式 |
C18H34N8O8 |
分子量 |
490.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H34N8O8/c1-8(19)14(30)24-10(4-3-5-22-18(20)21)15(31)23-6-12(29)26-13(9(2)28)16(32)25-11(7-27)17(33)34/h8-11,13,27-28H,3-7,19H2,1-2H3,(H,23,31)(H,24,30)(H,25,32)(H,26,29)(H,33,34)(H4,20,21,22)/t8-,9+,10-,11-,13-/m0/s1 |
InChIキー |
NVVKFWIILMRBDU-FBUUZDRASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
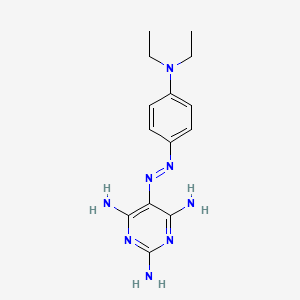
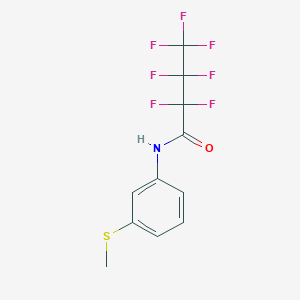

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)
![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)

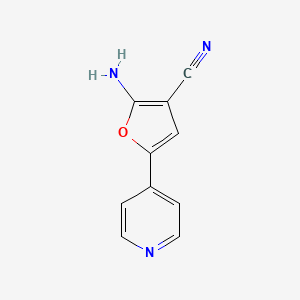
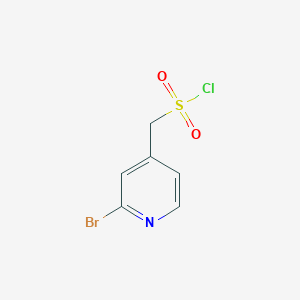
![Ethyl {[3-(4-chlorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14170371.png)
![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
